Methyl 3-methoxyacrylate

Organic Synthesis Michael Addition Reactivity Comparison

Researchers synthesizing strobilurin fungicides or cephalosporin antibiotics need a C-3 building block with predictable reactivity. Methyl 3-methoxyacrylate (CAS 5788-17-0) addresses this with Michael addition kinetics up to 1000× faster than unsubstituted acrylates, enabling efficient construction of the β-methoxyacrylate pharmacophore. • Key intermediate for ceftibuten dihydrate and strobilurin fungicides (e.g., ZJ 0712, EC50 0.34 µg/mL) • ≥97% purity ensures reproducible yields in multi-step API routes • Supplied as a liquid for precise handling; stored at 2-8°C for long-term stability.

Molecular Formula C5H8O3
Molecular Weight 116.11 g/mol
CAS No. 5788-17-0
Cat. No. B1366482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-methoxyacrylate
CAS5788-17-0
Molecular FormulaC5H8O3
Molecular Weight116.11 g/mol
Structural Identifiers
SMILESCOC=CC(=O)OC
InChIInChI=1S/C5H8O3/c1-7-4-3-5(6)8-2/h3-4H,1-2H3/b4-3+
InChIKeyAUTCCPQKLPMHDN-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Methoxyacrylate (CAS 5788-17-0): Key Intermediate Properties and Procurement Overview


Methyl 3-methoxyacrylate (CAS 5788-17-0), also referred to as methyl trans-3-methoxyacrylate, is an α,β-unsaturated ester with the molecular formula C₅H₈O₃ and a molecular weight of 116.12 g/mol . It is a colorless to pale yellow liquid at room temperature, characterized by a conjugated double bond system that includes both an acrylate and a methoxy functional group . This structural feature imparts high reactivity, making it a valuable C-3 building block in organic synthesis for pharmaceuticals, agrochemicals, and polymer materials . Commercial preparations are typically offered with a purity of ≥97% and require storage at 2-8°C to maintain stability .

Methyl 3-Methoxyacrylate (CAS 5788-17-0): Why In-Class Analogs Cannot Be Simply Interchanged


Generic substitution of methyl 3-methoxyacrylate with other acrylate esters (e.g., methyl acrylate, ethyl acrylate, methyl methacrylate) is not scientifically viable due to fundamental differences in reactivity and application specificity. The presence of the methoxy group directly on the α,β-unsaturated system creates an enol ether moiety, which significantly enhances the compound's electrophilicity and its ability to act as a Michael acceptor compared to unsubstituted acrylates . Furthermore, the 3-methoxyacrylate core is a critical pharmacophore in several classes of commercial fungicides (strobilurins) and antibiotics (ceftibuten), where even minor structural changes—such as replacing the methyl ester with an ethyl group—can drastically alter biological activity or synthetic utility [1]. The quantitative evidence detailed below establishes the specific, measurable advantages that define the procurement value of this precise compound.

Methyl 3-Methoxyacrylate (CAS 5788-17-0): Quantitative Differentiation Evidence for Scientific Selection


Enhanced Michael Addition Reactivity Compared to Unsubstituted Acrylates

The incorporation of a methoxy substituent on the acrylate backbone substantially increases its reactivity in nucleophilic additions. A class-level study on (meth)acrylic monomers demonstrated that the presence of secondary functionalities, such as the methoxy group in methyl 3-methoxyacrylate, can enhance amine-catalyzed Michael addition reaction rates by up to three orders of magnitude (1000x) compared to unsubstituted analogs [1]. This is a class-level inference for the methoxyacrylate family and underscores a fundamental difference in reactivity that impacts reaction design and kinetics.

Organic Synthesis Michael Addition Reactivity Comparison

Validated Fungicidal Activity as a Strobilurin Intermediate: EC50 Quantification

Methyl 3-methoxyacrylate is a core intermediate in the synthesis of strobilurin-type fungicides like ZJ 0712. A direct evaluation of ZJ 0712 (chemical name: 2- -3-methoxy acrylic acid methyl ester) demonstrated potent fungicidal activity. Laboratory assays quantified its efficacy with EC50 values of 1.79 µg/mL against Sphaerotheca fuliginea (powdery mildew) and 0.34 µg/mL against Pseudoperonospora cubensis (downy mildew) [1]. These values provide a quantitative benchmark for the performance of molecules derived from this key intermediate.

Agrochemicals Fungicide Strobilurin EC50

High-Purity Commercial Availability for Reliable Pharmaceutical Synthesis

For pharmaceutical applications, particularly in the synthesis of high-value antibiotics like ceftibuten, the purity of intermediates is paramount. Commercial specifications for methyl 3-methoxyacrylate from major suppliers like Sigma-Aldrich guarantee a minimum assay of 97% . Furthermore, specialized suppliers report that purity levels for pharmaceutical-grade material can exceed 99.0%, a critical factor for minimizing side reactions and maximizing yield in multi-step syntheses [1]. This level of commercially available purity is a key differentiator when compared to generic acrylates used in bulk polymer applications.

Pharmaceutical Intermediates Quality Control Purity

Optimized Synthetic Yield in Industrial Production Methodologies

The economic viability of using methyl 3-methoxyacrylate is partly determined by the efficiency of its own synthesis. Recent patented preparation methods have achieved optimized yields that significantly surpass older, less efficient routes. One process, using a diketene and trimethyl orthoformate starting material, reports a high-purity product yield of 90% [1]. Another independent preparation process, described in a patent, claims a yield range of 78% to 82.4% for the product MAME, which is higher than yields from some prior art methods [2]. These improved yields contribute to a more stable supply and cost-effective procurement.

Synthesis Method Process Optimization Yield

Unique Physical Properties Facilitating Handling and Formulation

The physical state and properties of methyl 3-methoxyacrylate contribute to its ease of use in laboratory and industrial settings. It is a liquid at room temperature (melting point 3-4 °C) with a density of 1.08 g/mL at 25 °C and a refractive index of 1.451 . In contrast, ethyl 3-methoxyacrylate has a higher boiling point (167.9 °C) and different density (not specified in this source, but implied different handling) . The lower boiling point and liquid state at standard conditions of methyl 3-methoxyacrylate can offer practical advantages in processes involving distillation or liquid-phase reactions.

Physical Properties Formulation Handling

Methyl 3-Methoxyacrylate (CAS 5788-17-0): Recommended Application Scenarios for Procurement and Research


Synthesis of Strobilurin-Type Fungicides and Acaricides

Procure methyl 3-methoxyacrylate as a critical C-3 building block for the construction of the β-methoxyacrylate pharmacophore found in commercial strobilurin fungicides and acaricides. Its established reactivity enables efficient synthesis of compounds like ZJ 0712, for which potent fungicidal activity (EC50 values as low as 0.34 µg/mL) has been demonstrated in laboratory assays [1]. It is also a key intermediate in the synthesis of HNPC-A3066, a novel strobilurin acaricide with potent larvicidal and ovicidal activities [2].

Pharmaceutical Intermediate for Beta-Lactam Antibiotics

Utilize high-purity (≥97%, up to >99%) methyl 3-methoxyacrylate for the reliable and reproducible synthesis of third-generation cephalosporin antibiotics, most notably ceftibuten dihydrate [1]. The specified high purity is essential to minimize side reactions and ensure high yields in the complex, multi-step synthetic routes required for these advanced drug substances, thereby supporting pharmaceutical R&D and manufacturing [2].

Specialty Polymer and Coating Monomer Development

Leverage the enhanced Michael addition reactivity of methyl 3-methoxyacrylate—which can be up to three orders of magnitude faster than unsubstituted acrylates in certain reactions [1]—for the design and synthesis of novel specialty polymers, reactive diluents, and high-performance coatings. Its liquid physical state and functional group profile make it a valuable monomer for creating materials with tailored properties, such as improved adhesion, flexibility, or chemical resistance.

Academic and Industrial Research into Novel Heterocyclic Syntheses

Employ methyl 3-methoxyacrylate as a versatile α,β-unsaturated ester synthon in academic and industrial research for the construction of diverse heterocyclic systems. It has been specifically reported as a starting material for the preparation of 5- and 7-hydroxyquinolines and methyl 5-methoxyquinoline-3-carboxylate [1]. Its dual functionality (acrylate and enol ether) allows for a wide range of chemical transformations, including conjugate additions and cycloadditions, making it an ideal reagent for exploring new chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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